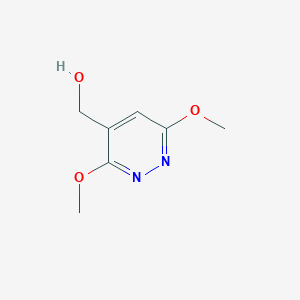

(3,6-Dimethoxypyridazin-4-yl)methanol

Description

(3,6-Dimethoxypyridazin-4-yl)methanol (CAS No. 89943-57-7) is a pyridazine derivative with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol . Its structure consists of a pyridazine ring substituted with two methoxy (-OCH₃) groups at positions 3 and 6 and a hydroxymethyl (-CH₂OH) group at position 3. The SMILES notation for this compound is COC1=NN=C(CO)C(=C1)OC, reflecting its aromatic heterocyclic core and functional groups .

The hydroxymethyl group at position 4 enhances reactivity, making the compound a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing indazole derivatives, as demonstrated in pharmaceutical research . Its methoxy substituents contribute to electronic modulation, influencing solubility and binding interactions in biological systems.

Properties

IUPAC Name |

(3,6-dimethoxypyridazin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-11-6-3-5(4-10)7(12-2)9-8-6/h3,10H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYHBVWQCMOBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C(=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dimethoxypyridazin-4-yl)methanol typically involves the reaction of 3,6-dimethoxypyridazine with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanol derivative. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(3,6-Dimethoxypyridazin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methanol group can be substituted with other functional groups, such as halogens or alkyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives

Scientific Research Applications

(3,6-Dimethoxypyridazin-4-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,6-Dimethoxypyridazin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares (3,6-Dimethoxypyridazin-4-yl)methanol with analogs from the Catalog of Pyridine Compounds (2017) and other sources:

Key Observations:

Substituent Position: The position of methoxy and hydroxymethyl groups significantly impacts reactivity. For example, (5,6-Dimethoxypyridin-3-yl)methanol shares the same molecular weight as the target compound but differs in aromatic core (pyridine vs. pyridazine) and substituent positions, altering its electronic profile.

Functional Groups: Chlorine substituents in (3,6-Dichloro-5-methoxypyridin-2-yl)methanol increase lipophilicity, which may enhance membrane permeability but raise toxicity risks compared to methoxy groups.

Heterocyclic Core: Pyrimidine-based analogs (e.g., [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol ) exhibit distinct hydrogen-bonding capabilities and metabolic stability due to nitrogen atom positioning.

Physical and Spectral Properties

While direct data on the target compound’s melting point or solubility are unavailable, analogs provide insights:

- Melting Points: Dihydropyridazinone derivatives (e.g., 2-(Hydroxymethyl)-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one) exhibit high melting points (227–229°C) due to hydrogen bonding .

- IR Spectroscopy : Hydroxymethyl groups show broad O-H stretches (~3400 cm⁻¹), while carbonyl groups in related compounds (e.g., C=O at 1680 cm⁻¹) indicate distinct electronic environments .

Biological Activity

(3,6-Dimethoxypyridazin-4-yl)methanol is a pyridazine derivative with notable potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : C7H10N2O3

- IUPAC Name : this compound

- CAS Number : 89943-57-7

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate metabolic pathways by inhibiting certain enzymes, which can lead to various therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has been studied for its antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

- Neuroprotective Effects : There is emerging evidence of its potential to protect neuronal cells from oxidative stress.

Antimicrobial Studies

A study demonstrated that derivatives of pyridazine compounds, including this compound, showed promising antimicrobial activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines. A notable study reported the following IC50 values for different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

These results suggest that the compound may act as a potential lead for developing new anticancer agents.

Neuroprotective Studies

Research has also explored the neuroprotective effects of this compound. It was found to reduce oxidative stress markers in neuronal cells exposed to harmful agents.

Case Studies

- Case Study on Anticancer Effects : A recent investigation focused on the effects of this compound on MCF-7 breast cancer cells, revealing that it induces apoptosis through the activation of caspase pathways.

- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegenerative diseases showed that administration of the compound significantly improved cognitive function and reduced neuronal damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.